molecular formula C15H15NO3S B11175857 2-(benzylsulfonyl)-N-phenylacetamide

2-(benzylsulfonyl)-N-phenylacetamide

Cat. No.: B11175857
M. Wt: 289.4 g/mol
InChI Key: CZCUWZUDNNQIGJ-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-phenylacetamide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzylsulfonyl group attached to an acetamide backbone, with a phenyl group as a substituent. The unique structural attributes of this compound contribute to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-phenylacetamide typically involves the reaction of benzylsulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylacetamide moiety may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfonyl)-N-phenylacetamide stands out due to its unique combination of a benzylsulfonyl group and a phenylacetamide backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-benzylsulfonyl-N-phenylacetamide

InChI

InChI=1S/C15H15NO3S/c17-15(16-14-9-5-2-6-10-14)12-20(18,19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)

InChI Key

CZCUWZUDNNQIGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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